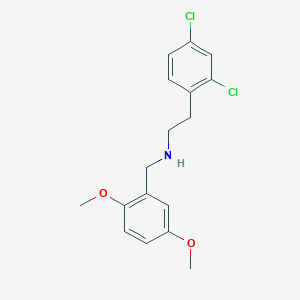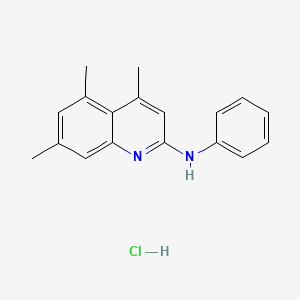
Diethyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-methylazanium;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-methylazanium;iodide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a hydroxy group, and an azanium ion, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-methylazanium;iodide typically involves a multi-step process. One common method includes the reaction of naphthalene derivatives with diethylamine and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to achieve high purity and yield.
化学反应分析
Types of Reactions
Diethyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-methylazanium;iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
科学研究应用
Diethyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-methylazanium;iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Diethyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-methylazanium;iodide involves its interaction with specific molecular targets and pathways. The hydroxy group and the naphthalene ring play crucial roles in its binding to target molecules, leading to various biochemical effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-hydroxy-3-(naphthalen-2-yloxy)propylamine
- 3-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-5-methyl-5-naphthalen-1-ylimidazolidine-2,4-dione
Uniqueness
Diethyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-methylazanium;iodide stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields of research further highlight its significance.
属性
IUPAC Name |
diethyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-methylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO2.HI/c1-4-19(3,5-2)13-17(20)14-21-18-11-10-15-8-6-7-9-16(15)12-18;/h6-12,17,20H,4-5,13-14H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKECBPWKGMJIGA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC(COC1=CC2=CC=CC=C2C=C1)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)
![9-ACETYL-14-(FURAN-2-YL)-10-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE](/img/structure/B5090328.png)
![methyl 4-{[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B5090329.png)

![3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)

![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5090358.png)
![N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]oxan-4-amine](/img/structure/B5090369.png)
![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)

![7-fluoro-N,3-dimethyl-N-[(3-methyl-4-pyridinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5090392.png)
![1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5090405.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5090410.png)

